molecular formula C21H26N2O2 B13024400 2-Benzyl-4-(N-boc-N-methylamino)-isoindoline

2-Benzyl-4-(N-boc-N-methylamino)-isoindoline

Cat. No.: B13024400
M. Wt: 338.4 g/mol
InChI Key: DVTPSYWBJMRFCO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate involves several steps. One common method includes the reaction of 2-benzylisoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-(2-benzyl-1,3-dihydroisoindol-4-yl)-N-methylcarbamate

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22(4)19-12-8-11-17-14-23(15-18(17)19)13-16-9-6-5-7-10-16/h5-12H,13-15H2,1-4H3

InChI Key

DVTPSYWBJMRFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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